[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid [(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13541067
InChI: InChI=1S/C13H26N2O2/c1-10(2)15(9-13(16)17)12-7-5-11(6-8-12)14(3)4/h10-12H,5-9H2,1-4H3,(H,16,17)
SMILES: CC(C)N(CC(=O)O)C1CCC(CC1)N(C)C
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13541067

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid -

Specification

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name 2-[[4-(dimethylamino)cyclohexyl]-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C13H26N2O2/c1-10(2)15(9-13(16)17)12-7-5-11(6-8-12)14(3)4/h10-12H,5-9H2,1-4H3,(H,16,17)
Standard InChI Key VWXPKAUYGWEATB-UHFFFAOYSA-N
SMILES CC(C)N(CC(=O)O)C1CCC(CC1)N(C)C
Canonical SMILES CC(C)N(CC(=O)O)C1CCC(CC1)N(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a cyclohexane ring substituted at the 4-position with a dimethylamino group (-N(CH₃)₂), an isopropylamino group (-NHCH(CH₃)₂), and an acetic acid moiety (-CH₂COOH). The cyclohexane ring likely adopts a chair conformation, with substituents positioned equatorially or axially depending on steric and electronic factors .

Molecular Formula and Weight

  • Molecular Formula: C₁₃H₂₅N₂O₂

  • Molecular Weight: 241.35 g/mol
    This is derived from the sum of atomic masses: 12 carbons (144 g/mol), 25 hydrogens (25 g/mol), 2 nitrogens (28 g/mol), and 2 oxygens (32 g/mol) .

Spectroscopic Data

While direct spectroscopic data for this compound is unavailable, analogs provide insights:

  • IR Spectroscopy: A broad O-H stretch (~2500–3300 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹) .

  • ¹H NMR: Peaks for cyclohexyl protons (δ 1.2–2.1 ppm), dimethylamino singlet (δ 2.2–2.5 ppm), isopropyl doublet (δ 1.0–1.2 ppm), and carboxylic acid proton (δ 10–12 ppm) .

Synthesis Pathways

Key Synthetic Strategies

Synthesis involves multi-step functionalization of the cyclohexane core, as exemplified in related patents :

Cyclohexane Functionalization

  • Amination: Introduction of the dimethylamino group via reductive amination using formaldehyde and dimethylamine under hydrogenation (Pd/C catalyst) .

  • Isopropylamino Attachment: Alkylation of a secondary amine intermediate with isopropyl bromide, followed by purification via column chromatography .

Acetic Acid Moiety Incorporation

  • Ester Hydrolysis: A precursor ester (e.g., ethyl [(4-dimethylamino-cyclohexyl)-isopropyl-amino]-acetate) is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield the carboxylic acid .

Intermediate Compounds

  • Ethyl [(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetate: A critical intermediate, synthesized via nucleophilic substitution between ethyl bromoacetate and the amine-substituted cyclohexane .

  • Trans-4-Aminocyclohexyl Acetic Acid: A structural analog used in cariprazine synthesis, highlighting the relevance of cyclohexyl amines in pharmaceutical applications .

Physicochemical Characteristics

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the carboxylic acid and amine groups. Poor solubility in non-polar solvents (e.g., hexane) .

  • Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or oxygen.

Thermal Properties

  • Melting Point: Estimated 180–190°C (based on analogs with similar substituents) .

  • Decomposition: Occurs above 250°C, releasing CO₂ and NH₃ .

Comparative Analysis with Analogues

Property[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic Acidtrans-4-Aminocyclohexyl Acetic Acid
Molecular FormulaC₁₃H₂₅N₂O₂C₈H₁₅NO₂
Molecular Weight (g/mol)241.35157.21
Key Functional GroupsDimethylamino, isopropylamino, carboxylic acidPrimary amine, carboxylic acid
ApplicationPharmaceutical intermediateCariprazine precursor

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